Welcome to the BenchChem Online Store!
molecular formula C13H13NO5 B8066831 ethyl 2-acetyl-3-(3-nitrophenyl)propenoate

ethyl 2-acetyl-3-(3-nitrophenyl)propenoate

Cat. No. B8066831
M. Wt: 263.25 g/mol
InChI Key: YOPMSDPIOQUWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04414213

Procedure details

A reaction mixture containing m-nitrobenzaldehyde (151 g; 1.0 mole), ethyl acetoacetate (130 g; 1.0 mole), piperidine (4 mL) and glacial acetic acid (12 mL) in 200 mL benzene was refluxed for 2.5 hr while removing water (19 mL) by means of a Dean Stark trap. The dark brown reaction solution was allowed to cool to room temperature and was then water washed several times and concentrated in vacuo to give a dark yellow solid. This solid was recrystallized from ethanol to yield 182 g (69% yield) of yellow solid, m.p. 103°-106° C. Literature m.p.: S. Ruhemann, J. Chem. Soc., Vol 83, 717 (1903)--m.p. 110° C.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15].N1CCCCC1.C(O)(=O)C>C1C=CC=CC=1>[C:14]([C:13](=[CH:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[C:12]([O:18][CH2:19][CH3:20])=[O:17])(=[O:15])[CH3:16]

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
130 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
4 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2.5 hr
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
while removing water (19 mL) by means of a Dean Stark trap
CONCENTRATION
Type
CONCENTRATION
Details
water washed several times and concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a dark yellow solid
CUSTOM
Type
CUSTOM
Details
This solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)=CC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 182 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.